N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,2-a]pyridine-6-carboxamide
CAS No.:
Cat. No.: VC20150606
Molecular Formula: C14H16N4O
Molecular Weight: 256.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16N4O |
|---|---|
| Molecular Weight | 256.30 g/mol |
| IUPAC Name | N-(2-azabicyclo[2.2.1]heptan-6-yl)imidazo[1,2-a]pyridine-6-carboxamide |
| Standard InChI | InChI=1S/C14H16N4O/c19-14(17-12-6-9-5-11(12)16-7-9)10-1-2-13-15-3-4-18(13)8-10/h1-4,8-9,11-12,16H,5-7H2,(H,17,19) |
| Standard InChI Key | XMDIMVXGPMCIRQ-UHFFFAOYSA-N |
| Canonical SMILES | C1C2CC(C1NC2)NC(=O)C3=CN4C=CN=C4C=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name is N-(2-azabicyclo[2.2.1]heptan-6-yl)imidazo[1,2-a]pyridine-6-carboxamide, with a canonical SMILES string of C1C2CC(C1NC2)NC(=O)C3=CN4C=CN=C4C=C3. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 256.30 g/mol |
| PubChem CID | 22565708 |
| CAS Number | Not yet assigned |
The bicyclo[2.2.1]heptane moiety introduces stereochemical complexity, while the planar imidazo[1,2-a]pyridine scaffold enables π-π stacking interactions with biological targets .
Conformational Stability
The rigid bicyclic system restricts rotational freedom, potentially enhancing binding affinity to enzymes or receptors. Computational models suggest that the carboxamide linker adopts a trans configuration, optimizing hydrogen-bonding interactions .
Synthesis and Structural Analogues
Synthetic Pathways
While explicit details for this compound are unavailable, analogous imidazo[1,2-a]pyridine carboxamides are synthesized via:
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Nucleophilic Acyl Substitution: Reacting imidazo[1,2-a]pyridine-6-carboxylic acid with amines under coupling reagents like EDCI/HOBt .
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Multi-Step Heterocyclization: Starting from 2-aminopyridines, as demonstrated in antitubercular imidazo[1,2-a]pyridine-3-carboxamides .
For example, imidazo[1,2-a]pyridine-3-carboxamides were synthesized via lithium hydroxide saponification of ethyl 2-chloroacetoacetate intermediates, achieving yields >85% .
Structural Analogues with Documented Bioactivity
These analogues highlight the pharmacophoric importance of the imidazo-pyridine core and carboxamide substituents .
Hypothesized Biological Mechanisms
Antimycobacterial Activity
Structurally related compounds exhibit sub-micromolar activity against M. tuberculosis, including multidrug-resistant (MDR) strains . For instance, compound 18 (Table 2) showed MIC values 10-fold lower than clinical candidate PA-824, likely via QcrB inhibition .
Pharmacokinetic Considerations
While in vivo data for this specific compound are lacking, analogues demonstrate favorable pharmacokinetics:
| Parameter | Imidazo[1,2-a]pyridine 13 | Imidazo[1,2-a]pyridine 18 |
|---|---|---|
| Oral AUC (ng·h/mL) | 54,200 (100 mg/kg) | 11,000 (10 mg/kg) |
| Oral Bioavailability | 35.8% | 31.1% |
| Half-Life (h) | 1.93 | 13.2 |
The extended half-life of 18 suggests that bicyclic substitutions may improve metabolic stability .
Challenges and Future Directions
Synthetic Challenges
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Stereochemical Control: The azabicyclo[2.2.1]heptane system requires enantioselective synthesis to avoid racemic mixtures.
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Scalability: Multi-step routes may limit large-scale production .
Research Priorities
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Target Deconvolution: Identify primary biological targets via proteomic profiling.
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In Vivo Efficacy Studies: Evaluate antitumor or antimicrobial activity in animal models.
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